

Application Notes and Protocols for Raxatrigine Administration in Animal Models of Pain

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Compound of Interest		
Compound Name:	Raxatrigine	
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These application notes provide a comprehensive overview of the preclinical administration of **Raxatrigine** (also known as Vixotrigine, CNV1014802, GSK-1014802, and BIIB074), a non-selective, use-dependent voltage-gated sodium channel (Nav) blocker, in various animal models of pain. The included protocols are intended to serve as a guide for researchers investigating the analgesic properties of **Raxatrigine** and similar compounds.

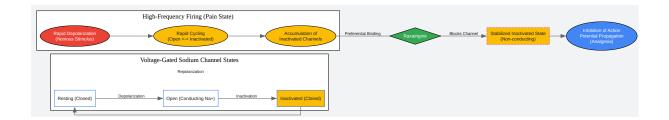
Mechanism of Action: Use-Dependent Sodium Channel Blockade

Raxatrigine exerts its analgesic effects by inhibiting the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons.[1][2][3][4] Its mechanism is characterized by state- and use-dependency, meaning it preferentially binds to and stabilizes the inactivated state of voltage-gated sodium channels.[1][4][5] In pathological pain states, neurons often fire at high frequencies, leading to an accumulation of Nav channels in the inactivated state.

Raxatrigine's higher affinity for this state allows for selective targeting of hyperactive neurons involved in pain signaling, while having less effect on neurons firing at normal, low frequencies.

[5][6][7] This broad-spectrum blockade of multiple Nav subtypes (including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, Nav1.7, and Nav1.8) contributes to its efficacy in different pain modalities.[4]





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Caption: Mechanism of use-dependent Nav channel blockade by Raxatrigine.

Quantitative Data Summary

The following tables summarize the reported efficacy of **Raxatrigine** in key preclinical models of inflammatory and neuropathic pain.

Table 1: Efficacy of **Raxatrigine** in an Inflammatory Pain Model

Model	Species	Route of Administr ation	Dosing Regimen	Primary Outcome Measure	Efficacy Results	Referenc e
Complete Freund's Adjuvant (CFA)	Rat	Oral (p.o.)	Single dose (0.1-5 mg/kg)	Reversal of hypersensit ivity (Weight Bearing)	ED50: 0.91 mg/kg	[1][2]

Table 2: Efficacy of **Raxatrigine** in a Neuropathic Pain Model



Model	Species	Route of Administr ation	Dosing Regimen	Primary Outcome Measure	Efficacy Results	Referenc e
Chronic Constrictio n Injury (CCI)	Rat	Oral (p.o.)	0.5 and 5 mg/kg, BID for 8 days	Reversal of Mechanical Allodynia	Significant reversal at both doses after 6 and 8 days of dosing.	[1]

Table 3: Efficacy of **Raxatrigine** in a Toxin-Induced Pain Model

Model	Species	Route of Administr ation	Dosing Regimen	Primary Outcome Measure	Efficacy Results	Referenc e
Scorpion Toxin OD1	Mouse	Intraperiton eal (i.p.)	3 and 30 mg/kg	Reduction of spontaneo us pain behaviors (licking/flin ching)	Both doses reduced pain behaviors. 30 mg/kg had comparabl e effects to a selective Nav1.7 inhibitor.	
Scorpion Toxin OD1	Mouse	Intraplantar (i.pl.)	1 mM	Reduction of spontaneo us pain behaviors (licking/flin ching)	No significant effect.	



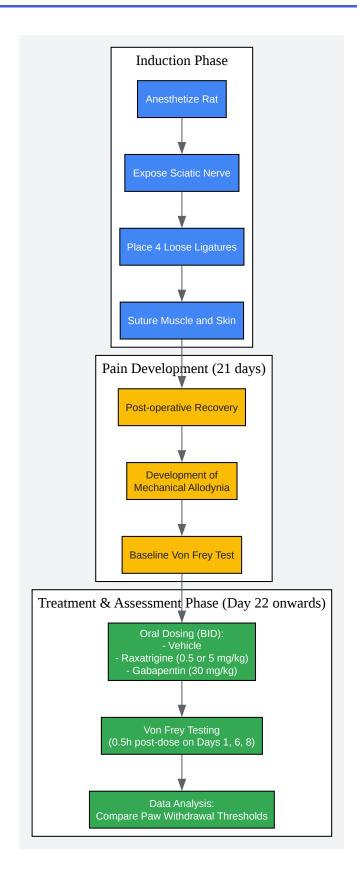
Experimental Protocols

The following are detailed protocols for the administration and evaluation of **Raxatrigine** in established animal models of pain.

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the surgical induction of neuropathic pain via CCI and subsequent assessment of mechanical allodynia following oral administration of **Raxatrigine**.





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Caption: Experimental workflow for the CCI model and **Raxatrigine** evaluation.



1. Materials:

- Raxatrigine (Vixotrigine)
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
- Gabapentin (positive control)
- Isoflurane or other suitable anesthetic
- 4-0 chromic gut or silk sutures
- Standard surgical instruments
- Electronic Von Frey apparatus
- 2. Surgical Procedure (CCI):
- Anesthetize adult male Sprague-Dawley rats using isoflurane.
- Make a small incision at the mid-thigh level of one hind limb, and separate the biceps femoris muscle by blunt dissection to expose the common sciatic nerve.
- Proximal to the nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.
- Place four loose ligatures (4-0 chromic gut) around the sciatic nerve with approximately 1
 mm spacing between them.
- The ligatures should be tied until a brief twitch in the innervated muscle is observed. The
 goal is to constrict the nerve minimally without arresting epineural blood flow.
- Close the muscle layer with sutures and the skin incision with wound clips or sutures.
- Allow animals to recover fully. Pain behaviors typically develop over the next 7-21 days.
- 3. Drug Administration and Behavioral Testing:
- On day 22 post-surgery, begin the dosing regimen.



- Administer Raxatrigine (0.5 mg/kg or 5 mg/kg), vehicle, or Gabapentin (30 mg/kg) via oral gavage twice daily (BID).[1]
- Assess mechanical allodynia using an electronic Von Frey apparatus on days 1, 6, and 8 of dosing.[1]
- Testing should be conducted 0.5 hours after the morning dose.[1]
- Place the rat on a wire mesh platform and allow it to acclimate.
- Apply the filament of the Von Frey device to the plantar surface of the ipsilateral (injured) hind paw with gradually increasing force.
- The paw withdrawal threshold (PWT) is the force in grams at which the rat briskly withdraws its paw.
- Record the PWT for each animal. A significant increase in PWT in the Raxatrigine-treated groups compared to the vehicle group indicates an analgesic effect.

Protocol 2: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

This protocol details the induction of persistent inflammatory pain using CFA and the evaluation of a single oral dose of **Raxatrigine**.

- 1. Materials:
- Raxatrigine (Vixotrigine)
- Vehicle for oral gavage
- Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
- Incapacitance tester (for weight-bearing assessment) or electronic Von Frey apparatus
- 2. Induction of Inflammation:
- Briefly restrain an adult male Sprague-Dawley rat.



- Inject 100-150 μL of CFA into the plantar surface of one hind paw.
- Return the animal to its home cage. Inflammation, characterized by edema, erythema, and hypersensitivity, will develop over the next 24 hours and persist for several weeks.
- 3. Drug Administration and Behavioral Testing:
- 24 hours after CFA injection, assess baseline hypersensitivity. This can be done by
 measuring the difference in weight-bearing between the inflamed and non-inflamed paw
 using an incapacitance tester or by measuring the paw withdrawal threshold with a Von Frey
 apparatus.
- Administer a single oral dose of Raxatrigine (e.g., in a dose-range of 0.1-5 mg/kg) or vehicle.[2]
- At a predetermined time post-dose (e.g., 1 hour), re-assess weight-bearing or mechanical allodynia.[1]
- An increase in weight-bearing on the inflamed paw or an increased paw withdrawal threshold in the Raxatrigine group compared to the vehicle group indicates analgesia.
- The dose that produces 50% of the maximum possible effect is calculated as the ED₅₀.[1]

Protocol 3: Scorpion Toxin (OD1)-Induced Acute Pain in Mice

This model is used to assess rapid, Nav1.7-mediated spontaneous pain and is suitable for profiling Nav channel blockers.

- 1. Materials:
- Raxatrigine (CNV1014802)
- Vehicle for intraperitoneal (i.p.) injection (e.g., saline)
- Scorpion toxin OD1
- Observation chambers with a clear floor.



- 2. Drug Administration and Pain Induction:
- Administer Raxatrigine (3 mg/kg or 30 mg/kg) or vehicle via i.p. injection to adult male C57BL/6 mice.
- After a suitable pre-treatment time (e.g., 15-30 minutes), briefly restrain the mouse and inject
 20 μL of OD1 toxin (e.g., 10 μM) into the plantar surface of one hind paw.
- 3. Behavioral Assessment:
- Immediately after the OD1 injection, place the mouse into an observation chamber.
- Record the cumulative time the animal spends licking or flinching the injected paw over a defined period (e.g., 30 minutes).
- A significant reduction in the time spent on pain-related behaviors in the Raxatrigine-treated group compared to the vehicle group indicates an analgesic effect.

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